![molecular formula C10H14ClNO B6362462 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240568-73-3](/img/structure/B6362462.png)
2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
Compounds structurally related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. Research has shown that Schiff bases derived from amino acids and phenols exhibit good corrosion inhibition properties on stainless steel surfaces. These compounds act as mixed-type inhibitors, controlling both anodic and cathodic reactions. Their adsorption on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This property is crucial for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Vikneshvaran & Velmathi, 2017).
Catalytic Applications
Copper(II) complexes with multidentate ligands that include structural motifs similar to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol have been synthesized and characterized. These complexes show promising catalytic performances in the direct hydroxylation of benzene to phenol, a reaction of significant industrial importance. The catalytic activity correlates with the reduction potentials of the complexes, indicating a radical mechanism for the catalysis. Such studies pave the way for the development of efficient and selective catalysts for organic transformations (Wu et al., 2015).
Antimicrobial Activities
Diorganotin(IV) complexes derived from Schiff bases, including those related to 2-{[(Prop-2-en-1-yl)amino]methyl}phenol, have shown significant antimicrobial properties. These complexes exhibit enhanced activity against a variety of pathogens, including Candida albicans, Aspergillus niger, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The enhancement of antimicrobial activity upon complexation with organotin(IV) suggests potential applications in the development of new antimicrobial agents (Asijaa, Malhotra, & Malhotra, 2012).
Mechanism of Action
Target of Action
It is known to be a derivative of phenylethylamine, which primarily targets the central nervous system and functions as a neuromodulator or neurotransmitter.
Mode of Action
Similar compounds have been used for chemical probe synthesis . These compounds contain a light-activated benzophenone, alkyne tag, and amine synthetic handle. When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
properties
IUPAC Name |
2-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-7-11-8-9-5-3-4-6-10(9)12;/h2-6,11-12H,1,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMHRHWDOWUYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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